Pazinaclone

Vue d'ensemble

Description

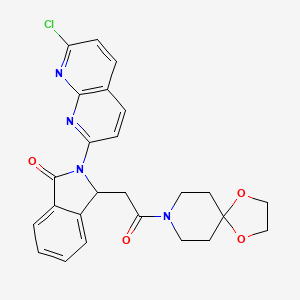

Pazinaclone est un médicament sédatif et anxiolytique appartenant à la famille des cyclopyrrolones. Il est chimiquement connu sous le nom de 2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one . This compound présente un profil pharmacologique similaire à celui des benzodiazépines, offrant des effets sédatifs et anxiolytiques avec moins d'effets secondaires amnésiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la pazinaclone implique plusieurs étapes clés :

Réaction de la 2-amino-7-chloro-1,8-naphthyridine avec l'anhydride phtalique : Cette réaction conduit à la formation de la phtalimide correspondante.

Réduction sélective d'un des groupes carbonyle imide : Cette étape convertit essentiellement l'imide en aldéhyde.

Condensation avec le tert-butyl (triphénylphosphoranylidène)acétate : Cette réaction donne le produit de Wittig.

Conversion en un cyanure d'acide activé : L'acide carboxylique est traité avec du cyanophosphonate de diéthyle.

Formation de l'amide correspondant : La réaction avec le 1,4-dioxa-8-azaspiro[4.5]décane conduit à la formation de la this compound.

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound sont généralement des versions à plus grande échelle de la synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. Les détails spécifiques sur les méthodes de production industrielle sont souvent propriétaires et non divulgués au public.

Analyse Des Réactions Chimiques

La pazinaclone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.

Réduction : La réduction sélective des groupes carbonyle imide est une étape clé de sa synthèse.

Substitution : La this compound peut subir des réactions de substitution, en particulier celles impliquant le cycle naphthyridine.

Les réactifs courants utilisés dans ces réactions comprennent l'anhydride phtalique, le tert-butyl (triphénylphosphoranylidène)acétate et le cyanophosphonate de diéthyle . Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que des dérivés de phtalimide et des produits de Wittig.

Applications de la recherche scientifique

La this compound a plusieurs applications de la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans l'étude des dérivés de cyclopyrrolone et de leur synthèse.

Biologie : La this compound est étudiée pour ses effets sur le système nerveux central, en particulier ses propriétés anxiolytiques et sédatives.

Mécanisme d'action

La this compound exerce ses effets en agissant comme un agoniste partiel des récepteurs benzodiazépiniques GABA A. Elle est plus sélective pour les sous-types que la plupart des benzodiazépines, ce qui contribue à ses propriétés anxiolytiques et sédatives avec moins d'effets secondaires amnésiques . Les cibles moléculaires et les voies impliquées comprennent la modulation de la neurotransmission GABAergique, ce qui améliore les effets inhibiteurs du GABA dans le système nerveux central .

Applications De Recherche Scientifique

Pazinaclone, also known as DN-2327, is a sedative and anxiolytic drug belonging to the cyclopyrrolone family . It is a partial agonist at GABA~A~ benzodiazepine receptors, producing sedative and anxiolytic effects . Its pharmacological profile is similar to that of benzodiazepines but with less amnestic effects .

Anxiolytic and Sedative Properties

This compound is primarily used for its anxiolytic and sedative properties . It produces these effects by acting as a partial agonist at GABA~A~ benzodiazepine receptors .

Abuse Liability

Studies comparing this compound to alprazolam, a benzodiazepine anxiolytic, suggest that this compound has a similar pharmacological profile to benzodiazepines, with little liability for abuse in the studied subject population . Although this compound did not increase ratings of "willing to take the drug again," it did produce small but significant increases on ratings of "drug liking" .

Enantioselective Pharmacokinetics

Research on the enantioselective pharmacokinetics of this compound has shown that the (S)-pazinaclone enantiomer exhibits different pharmacokinetic properties compared to the (R)-pazinaclone enantiomer in animals . In rats and dogs, the total clearance and volume of distribution of (S)-pazinaclone were lower than those of (R)-pazinaclone, while the opposite was observed in monkeys . These differences are attributed to enantioselective protein binding .

Synthesis of Analogs

This compound analogs are of interest in the field of benzodiazepine-receptor agonists . Researchers have developed methods for the asymmetric synthesis of new this compound analogs . For instance, a new this compound analogue ((3 S)- 27 ) was synthesized and did not racemize when heated in DMF at 150 °C for 48 h . Novel 3-methylated analogs of this compound have also been synthesized .

Human Experiments

Mécanisme D'action

Pazinaclone exerts its effects by acting as a partial agonist at GABA A benzodiazepine receptors. It is more subtype-selective than most benzodiazepines, which contributes to its anxiolytic and sedative properties with fewer amnestic effects . The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which enhances the inhibitory effects of GABA in the central nervous system .

Comparaison Avec Des Composés Similaires

La pazinaclone est comparée à d'autres médicaments cyclopyrroloniques tels que la zopiclone et l'eszopiclone. Ces composés partagent des profils pharmacologiques similaires, offrant des effets sédatifs et anxiolytiques. La this compound est unique dans sa sélectivité pour les sous-types aux récepteurs GABA A, ce qui peut entraîner un profil d'effets secondaires différent .

Liste des composés similaires

Zopiclone : Autre cyclopyrrolone aux propriétés sédatives et hypnotiques.

Eszopiclone : L'isomère stéréoisomère actif de la zopiclone, utilisé principalement comme hypnotique.

Pagoclone : Une cyclopyrrolone aux propriétés anxiolytiques, similaire à la this compound.

Activité Biologique

Pazinaclone, a novel compound belonging to the isoindolinone class, is primarily recognized for its sedative and anxiolytic properties. It functions as a partial agonist at GABA benzodiazepine receptors, exhibiting a pharmacological profile akin to traditional benzodiazepines but with notable differences in efficacy and side effects. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound exerts its effects by selectively binding to GABA receptors, which are crucial for mediating the inhibitory neurotransmission in the central nervous system. Unlike full agonists, this compound's partial agonist activity leads to a more controlled sedative effect, reducing the likelihood of adverse effects such as amnesia and dependence typically associated with benzodiazepines.

Key Characteristics

- Partial Agonist : Provides anxiolytic effects at lower doses.

- Dose-Dependent Effects : Sedative effects become prominent at higher doses.

- Subtype Selectivity : More selective for certain GABA receptor subtypes compared to traditional benzodiazepines .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life | ~10.5 hours |

| Maximum Concentration (Cmax) | Varies with dosage |

| Area Under Curve (AUC) | Higher for S-isomer (127 ng/ml·h) vs R-isomer (69 ng/ml·h) |

| Unbound AUC | Similar for both isomers (5.71 vs 5.73 ng/ml·h) |

Studies indicate that the kinetics are dose-independent and that no unchanged drug is recovered in urine, suggesting complete metabolism .

Clinical Studies and Findings

This compound has undergone various clinical trials to assess its efficacy and safety profile. Below are notable findings from recent studies:

Case Study: Efficacy in Anxiety Disorders

A clinical trial evaluated this compound's effectiveness in patients with generalized anxiety disorder (GAD). The results demonstrated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.

Research Findings

- Stereoselective Pharmacokinetics : The S-isomer of this compound exhibits a twofold higher AUC compared to the R-isomer, indicating potential differences in efficacy between the two enantiomers .

- Safety Profile : this compound was found to have a lower incidence of sedation-related side effects compared to traditional benzodiazepines. This was particularly evident in trials where patients reported fewer instances of next-day sedation .

- Comparative Studies : In head-to-head studies against established anxiolytics, this compound demonstrated comparable efficacy with a reduced risk of cognitive impairment .

Table 2: Summary of Clinical Trial Outcomes

| Study Focus | Outcome |

|---|---|

| Generalized Anxiety Disorder | Significant reduction in anxiety scores |

| Cognitive Effects | Lower incidence of cognitive impairment |

| Sedation | Fewer reports of next-day sedation |

Propriétés

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGKFACWOCLTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869388 | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103255-66-9, 147724-27-4, 147724-30-9 | |

| Record name | Pazinaclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazinaclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Pazinaclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZINACLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.